molecular formula C34H52N8O10 B12059255 Boc-leu-ser-thr-arg-mca

Boc-leu-ser-thr-arg-mca

Cat. No.: B12059255
M. Wt: 732.8 g/mol
InChI Key: ZJNWKMRGENOMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is a synthetic peptide composed of four amino acids: leucine, serine, threonine, and arginine. The N-terminus of the peptide is protected by a tert-butoxycarbonyl group, while the C-terminus is linked to a 4-methylcoumaryl-7-amide fluorophore. This compound is commonly used as a substrate for activated protein C, an enzyme involved in blood clotting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide involves the stepwise coupling of protected amino acids. The tert-butoxycarbonyl group is used to protect the N-terminus of the peptide, preventing unwanted reactions. The synthesis typically follows these steps:

    Coupling of Leucine and Serine: The leucine is first protected with the tert-butoxycarbonyl group, and then coupled with serine using a coupling reagent such as dicyclohexylcarbodiimide.

    Addition of Threonine: The protected leucine-serine dipeptide is then coupled with threonine using similar coupling reagents.

    Incorporation of Arginine: The protected leucine-serine-threonine tripeptide is coupled with arginine.

    Attachment of 4-Methylcoumaryl-7-Amide: Finally, the 4-methylcoumaryl-7-amide fluorophore is attached to the C-terminus of the peptide.

Industrial Production Methods

Industrial production of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the peptide. The final product is purified using high-performance liquid chromatography to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide primarily undergoes enzymatic cleavage reactions. The compound is designed to be cleaved by specific enzymes, such as activated protein C, which recognizes the amino acid sequence and cleaves the peptide bond between arginine and the 4-methylcoumaryl-7-amide fluorophore.

Common Reagents and Conditions

    Enzymes: Activated protein C is commonly used to cleave the peptide.

    Buffers: Phosphate-buffered saline or Tris-HCl buffer is used to maintain the pH during enzymatic reactions.

    Temperature: Reactions are typically carried out at physiological temperatures (37°C).

Major Products Formed

The major product formed from the enzymatic cleavage of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is the free 4-methylcoumaryl-7-amide fluorophore, which fluoresces upon release.

Scientific Research Applications

Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is widely used in scientific research for the following applications:

    Enzyme Activity Assays: It serves as a substrate for measuring the activity of activated protein C and other proteases.

    Blood Clotting Studies: The compound is used to study the role of activated protein C in the blood clotting cascade.

    Drug Development: Researchers use this peptide to screen for inhibitors of activated protein C, which could be potential therapeutic agents for clotting disorders

Mechanism of Action

The mechanism of action of Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide involves its recognition and cleavage by specific enzymes. Activated protein C binds to the peptide and cleaves the bond between arginine and the 4-methylcoumaryl-7-amide fluorophore. This cleavage releases the fluorophore, which then fluoresces, allowing researchers to measure enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Boc-leucyl-threonyl-arginine-4-methylcoumaryl-7-amide: Similar in structure but lacks the serine residue.

    Boc-leucyl-arginyl-arginine-4-methylcoumaryl-7-amide: Contains an additional arginine residue instead of serine and threonine.

Uniqueness

Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide is unique due to its specific amino acid sequence, which makes it an ideal substrate for activated protein C. The presence of the 4-methylcoumaryl-7-amide fluorophore allows for easy detection and measurement of enzyme activity, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C34H52N8O10

Molecular Weight

732.8 g/mol

IUPAC Name

tert-butyl N-[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37)

InChI Key

ZJNWKMRGENOMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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